molecular formula C11H16N2O2 B14524055 Propan-2-yl 3,5-diamino-4-methylbenzoate CAS No. 62747-02-8

Propan-2-yl 3,5-diamino-4-methylbenzoate

Cat. No.: B14524055
CAS No.: 62747-02-8
M. Wt: 208.26 g/mol
InChI Key: DZAHJZSBTYPXIM-UHFFFAOYSA-N
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Description

Propan-2-yl 3,5-diamino-4-methylbenzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with propan-2-ol, and the benzene ring is substituted with amino groups at the 3 and 5 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,5-diamino-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: 3,5-Dinitro-4-methylbenzoate.

    Reduction: Propan-2-yl 3,5-diamino-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3,5-diamino-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3,4-diamino-5-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.

    Propan-2-yl 3,5-diamino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group at the 4 position.

Uniqueness

Propan-2-yl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

62747-02-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

propan-2-yl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C11H16N2O2/c1-6(2)15-11(14)8-4-9(12)7(3)10(13)5-8/h4-6H,12-13H2,1-3H3

InChI Key

DZAHJZSBTYPXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)OC(C)C)N

Origin of Product

United States

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